2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methyl group on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid typically involves the acylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 3,5-dichloro-4-methylbenzoyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dichloro-4-carboxybenzoyl)benzoic acid.
Reduction: Formation of 2-(3,5-Dichloro-4-methylbenzyl)benzoic alcohol.
Substitution: Formation of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic derivatives with substituted groups.
Scientific Research Applications
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the benzoyl group can enhance its binding affinity to certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-methylbenzoic acid
- 2-(3,5-Dichlorobenzoyl)benzoic acid
- 2-(4-Methylbenzoyl)benzoic acid
Uniqueness
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid is unique due to the specific arrangement of chlorine atoms and the methyl group on the benzoyl ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds.
Biological Activity
2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid, with the molecular formula C15H10Cl2O3 and a molecular weight of approximately 315.15 g/mol, is an organic compound notable for its complex structure featuring dichloro and methyl substitutions on the aromatic ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
The compound is characterized by:
- Dichlorination : Chlorine atoms positioned at the 3 and 5 positions of the benzene ring.
- Methyl Group : A methyl group at the 4 position enhances its reactivity and biological profile.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
Antimicrobial Properties
Preliminary studies indicate that this compound possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Immunomodulatory Effects
A study highlighted its role in modulating immune responses. In lipopolysaccharide (LPS)-induced inflammation models, treatment with this compound resulted in:
- Increased CD4+ Regulatory T-Cell Populations : The compound significantly elevated the populations of CD4+ regulatory T-cells.
- Enhanced FoxP3 Expression : This increase in regulatory T-cells was associated with higher levels of FoxP3 expression, indicating a potential mechanism for reducing inflammatory conditions .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The presence of chlorine atoms and the benzoyl group likely enhance its binding affinity to enzymes or receptors, leading to modulation of various biochemical pathways.
Comparative Analysis
To further understand its unique properties, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | Simpler structure lacking benzoic acid moiety |
4-Aminobenzoic acid | C7H7NO2 | Contains an amino group instead of dichlorine |
2-Aminobenzoic acid | C7H7NO2 | Similar structure but different substitution pattern |
The unique arrangement of chlorine and methyl groups in this compound enhances its reactivity compared to these analogs.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Inflammatory Response Modulation : In experimental models involving LPS-induced inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine levels while promoting regulatory T-cell activity .
- Potential Therapeutic Applications : Given its immunomodulatory effects and antimicrobial properties, there is growing interest in exploring this compound as a therapeutic agent in treating inflammatory diseases and infections.
Properties
CAS No. |
94266-22-5 |
---|---|
Molecular Formula |
C15H10Cl2O3 |
Molecular Weight |
309.1 g/mol |
IUPAC Name |
2-(3,5-dichloro-4-methylbenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10Cl2O3/c1-8-12(16)6-9(7-13(8)17)14(18)10-4-2-3-5-11(10)15(19)20/h2-7H,1H3,(H,19,20) |
InChI Key |
CICYUDLNBKQJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)C2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.